An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trifluorobenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trifluorobenzene is a symmetrically substituted fluorinated aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the three fluorine atoms on the benzene (B151609) ring, confer specific reactivity and stability, making it a valuable intermediate in complex synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trifluorobenzene, detailed experimental protocols for its characterization, and a summary of its key chemical reactions.

Physical Properties

1,3,5-Trifluorobenzene is a clear, colorless liquid at room temperature with a characteristic aromatic odor. It is generally insoluble in water but soluble in common organic solvents.[2] Key physical properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties of 1,3,5-Trifluorobenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃ | [3] |

| Molecular Weight | 132.08 g/mol | [3] |

| CAS Number | 372-38-3 | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -5.5 °C | [2] |

| Boiling Point | 75-76 °C | [2] |

| Density | 1.277 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.414 | [2] |

| Flash Point | -7 °C | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data of 1,3,5-Trifluorobenzene

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~6.7 ppm (t) | [5][6] |

| ¹³C NMR (CDCl₃) | δ ~101.5 ppm (t), ~163.5 ppm (dt) | [7][8] |

| IR Spectrum | Major peaks corresponding to C-H and C-F stretching and aromatic ring vibrations | [9][10][11] |

| Mass Spectrum (m/z) | 132 (M+), 113, 83 | [3] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical and chemical properties of 1,3,5-trifluorobenzene.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).

-

Procedure:

-

Fill the small test tube with 1-2 mL of 1,3,5-trifluorobenzene.

-

Place the capillary tube, with the sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band.

-

Place the assembly in the Thiele tube containing the heat-transfer fluid, ensuring the sample is below the fluid level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.

-

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer (or a graduated cylinder and an analytical balance).

-

Procedure:

-

Weigh a clean, dry pycnometer (m₁).

-

Fill the pycnometer with 1,3,5-trifluorobenzene and weigh it again (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The volume of the liquid is the known volume of the pycnometer (V).

-

Calculate the density using the formula: ρ = (m₂ - m₁) / V.

-

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance.

-

Apparatus: Abbe refractometer, light source (e.g., sodium lamp), and a dropper.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of 1,3,5-trifluorobenzene onto the prism of the refractometer.

-

Close the prism and allow the sample to spread into a thin film.

-

Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark regions.

-

Align the boundary with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Spectroscopic Analysis

-

¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 10-20 mg of 1,3,5-trifluorobenzene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[12][13]

-

-

Procedure for Liquid Sample:

-

Ensure the ATR crystal or salt plates (e.g., KBr) of the FTIR spectrometer are clean.[14]

-

Place a small drop of 1,3,5-trifluorobenzene directly onto the ATR crystal or between two salt plates to create a thin film.[14]

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the clean, empty accessory and subtract it from the sample spectrum.

-

-

Procedure for Purity and Identification:

-

Prepare a dilute solution of 1,3,5-trifluorobenzene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[15]

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.[15][16]

-

The separated components are then ionized (typically by electron impact) and analyzed by the mass spectrometer.[17][18]

-

Chemical Properties and Reactivity

The three fluorine atoms on the benzene ring are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient. This electronic nature dictates the chemical reactivity of 1,3,5-trifluorobenzene.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the ring makes 1,3,5-trifluorobenzene susceptible to nucleophilic aromatic substitution. One of the fluorine atoms can be displaced by a variety of nucleophiles.[19] This reactivity is fundamental to its use as a synthetic building block.[1]

Example: Synthesis of 3,5-Difluoroanisole

1,3,5-Trifluorobenzene reacts with sodium methoxide (B1231860) to yield 3,5-difluoroanisole.[20] The methoxide ion acts as a nucleophile, attacking one of the carbon atoms bearing a fluorine atom.[21][22]

-

Reaction: C₆H₃F₃ + NaOCH₃ → C₆H₄F₂OCH₃ + NaF

-

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[21] The strong electron-withdrawing effect of the remaining fluorine atoms stabilizes this negatively charged intermediate.[19]

Nucleophilic Aromatic Substitution of 1,3,5-Trifluorobenzene.

Lithiation

1,3,5-Trifluorobenzene can be deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) to form an aryllithium species. This intermediate can then react with various electrophiles.

Example: Synthesis of 2,4,6-Trifluorobenzaldehyde

1,3,5-Trifluorobenzene can be lithiated with lithium diisopropylamide (LDA) and then quenched with dimethylformamide (DMF) to produce 2,4,6-trifluorobenzaldehyde.[20]

-

Step 1 (Lithiation): C₆H₃F₃ + LDA → C₆H₂F₃Li + Diisopropylamine

-

Step 2 (Formylation): C₆H₂F₃Li + DMF → 2,4,6-Trifluorobenzaldehyde

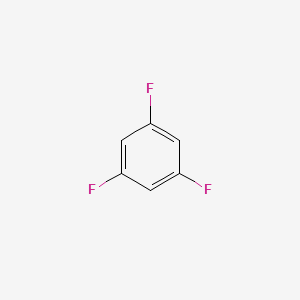

Molecular Structure

The molecular structure of 1,3,5-trifluorobenzene is a planar benzene ring with three fluorine atoms symmetrically substituted at positions 1, 3, and 5.

Molecular Structure of 1,3,5-Trifluorobenzene.

Conclusion

1,3,5-Trifluorobenzene is a versatile and important intermediate in modern organic synthesis. Its physical properties are well-characterized, and its chemical reactivity, dominated by nucleophilic aromatic substitution and lithiation, allows for the synthesis of a wide range of valuable compounds. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this key fluorinated building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3,5-Trifluorobenzene | 372-38-3 [chemicalbook.com]

- 3. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3,5-Trifluorobenzene(372-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,3,5-Trifluorobenzene(372-38-3) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,5-Trifluorobenzene [webbook.nist.gov]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Page loading... [guidechem.com]

- 21. homework.study.com [homework.study.com]

- 22. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]